2,7-dimethyl-7H-purin-6-amine
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Overview
Description
2,7-Dimethyl-7H-purin-6-amine is a purine derivative with the molecular formula C7H9N5 and a molecular weight of 163.18 g/mol . This compound is structurally related to adenine, one of the four nucleobases in the nucleic acids of DNA and RNA. It is characterized by the presence of two methyl groups at positions 2 and 7 on the purine ring, which distinguishes it from other purine derivatives.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,7-dimethyl-7H-purin-6-amine typically involves the alkylation of purine derivatives. One common method is the methylation of 6-aminopurine (adenine) using methyl iodide in the presence of a base such as potassium carbonate. The reaction is carried out in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the methylation process .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure consistent product quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the methylation process.
Chemical Reactions Analysis
Types of Reactions
2,7-Dimethyl-7H-purin-6-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding purine N-oxides.
Reduction: Reduction reactions can convert the compound into its dihydro derivatives.
Substitution: Nucleophilic substitution reactions can occur at the amino group or the methyl groups, leading to the formation of various substituted purine derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like amines, thiols, and halides can be used in substitution reactions under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions include N-oxides, dihydro derivatives, and various substituted purine compounds, depending on the specific reagents and conditions used.
Scientific Research Applications
2,7-Dimethyl-7H-purin-6-amine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex purine derivatives.
Biology: The compound is studied for its potential role in nucleic acid interactions and enzyme inhibition.
Industry: It is used in the production of pharmaceuticals and as an intermediate in the synthesis of other bioactive compounds.
Mechanism of Action
The mechanism of action of 2,7-dimethyl-7H-purin-6-amine involves its interaction with nucleic acids and enzymes. The compound can mimic adenine and incorporate into nucleic acids, leading to disruptions in DNA and RNA synthesis. It can also inhibit enzymes involved in nucleic acid metabolism, such as DNA polymerases and ribonucleotide reductases, thereby exerting its biological effects .
Comparison with Similar Compounds
Similar Compounds
7-Methyladenine: Similar in structure but with only one methyl group at position 7.
6-Amino-7-methylpurine: Another purine derivative with a single methyl group at position 7.
N7-Methyladenine: A methylated form of adenine with a methyl group at position 7.
Uniqueness
2,7-Dimethyl-7H-purin-6-amine is unique due to the presence of two methyl groups at positions 2 and 7, which can influence its chemical reactivity and biological activity. This dual methylation can enhance its ability to interact with nucleic acids and enzymes, making it a valuable compound for research and potential therapeutic applications .
Properties
IUPAC Name |
2,7-dimethylpurin-6-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9N5/c1-4-10-6(8)5-7(11-4)9-3-12(5)2/h3H,1-2H3,(H2,8,10,11) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NONGDUHEIFTQNQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=C2C(=N1)N=CN2C)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9N5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
163.18 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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